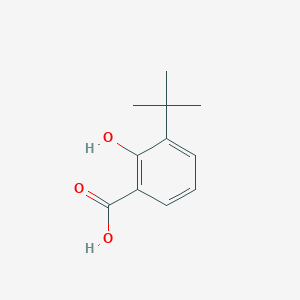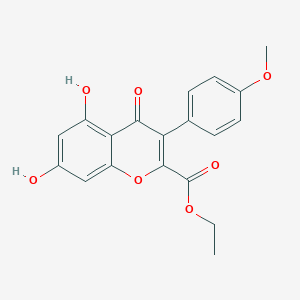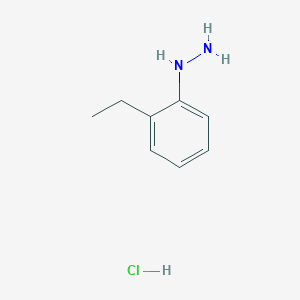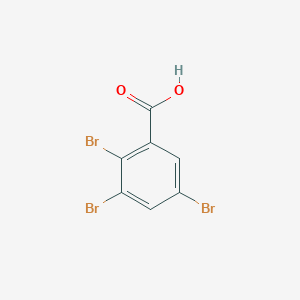![molecular formula C8H12O2S2 B099938 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione CAS No. 15908-50-6](/img/structure/B99938.png)
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is a chemical compound with the molecular formula C8H12O2S2 . It contains a total of 23 bonds, including 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 aliphatic ketones, and 2 sulfides .
Synthesis Analysis
The synthesis of this compound involves several steps . One method involves reacting acetylacetone with potassium carbonate in N,N-dimethyl-formamide at room temperature under nitrogen protection for 1 hour, then adding carbon disulfide to the reaction solution. After reacting for 1 hour, iodomethane is slowly added to the reaction solution under ice bath conditions and stirred overnight at room temperature .Molecular Structure Analysis
The molecule contains 24 atoms in total: 12 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 2 Sulfur atoms . The molecule also contains 2 ketones (aliphatic) and 2 sulfides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several stages . These stages include the reaction of acetylacetone with potassium carbonate, followed by the addition of carbon disulfide and then iodomethane .Physical And Chemical Properties Analysis
The molecular weight of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is 204.3 g/mol. More detailed physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique
Antioxidant Activity
The compound has been used in the synthesis of derivatives that have shown potential as antioxidant agents . These derivatives were evaluated using DPPH and hydroxyl radical scavenging assays .
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of heterocyclic compounds . These compounds are of significant interest in both academic and industrial research due to their potential applications in various fields, including catalysis, medicinal and biological applications .
Multicomponent Reactions (MCRs)
The compound has been used in multicomponent reactions (MCRs) . MCRs are a type of one-pot reaction where two or more reactants rearrange into a single complex structure with functional diversity .
Synthesis of Biologically Active Compounds
The compound has been used in the synthesis of biologically active compounds . These compounds have potential applications in the pharmaceutical and drug industries .
Synthesis of Novel Structural Motifs
The compound has been used in the synthesis of novel structural motifs . These motifs can be used as active agents for various applications .
Synthesis of Acyl Meldrum’s Acid Derivatives
The compound has been used in the synthesis of acyl Meldrum’s acid derivatives . These derivatives have applications in organic synthesis .
Safety and Hazards
Propriétés
IUPAC Name |
3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S2/c1-5(9)7(6(2)10)8(11-3)12-4/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXZIOSTOJKWSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(SC)SC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381018 |
Source


|
| Record name | 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
CAS RN |
15908-50-6 |
Source


|
| Record name | 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



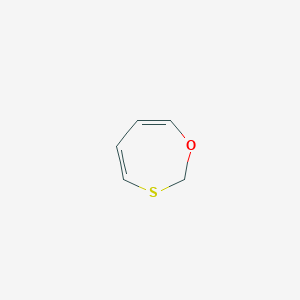

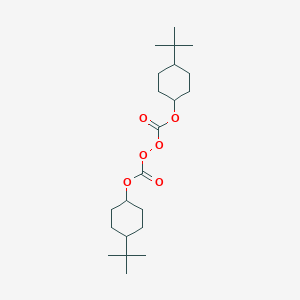
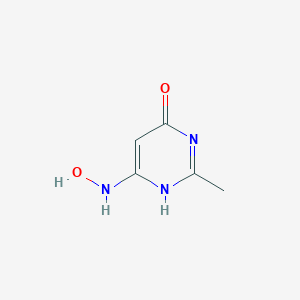
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)
